XL147

PI3K signaling kinase inhibitor selectivity oncology

Dissecting PI3K isoform-specific signaling requires tools free from confounding mTOR or broad kinome off-target activity-limitations common among pan-PI3K and dual PI3K/mTOR inhibitors. XL147 provides the selectivity resolution researchers need. • p110α/δ/γ inhibition (IC50: 23-39 nM) with p110β sparing (IC50: 383 nM)-enables p110β-dependent platelet & thrombus studies • 68% TGI in PTEN-deficient PC-3 xenografts (100 mg/kg); validated in prostate, glioblastoma & endometrial cancer models • mTOR IC50 >15 μM; selective against >130 human kinases-clean PI3K-specific readouts without confounding pathway crosstalk

Molecular Formula C21H16N6O2S2
Molecular Weight 448.5 g/mol
CAS No. 1033110-57-4
Cat. No. B1332775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXL147
CAS1033110-57-4
Synonymspilaralisib
SAR 245408
SAR245408
XL147
Molecular FormulaC21H16N6O2S2
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=NSN=C5C=C4
InChIInChI=1S/C21H16N6O2S2/c1-13-6-9-15(10-7-13)31(28,29)27-21-20(23-16-4-2-3-5-17(16)24-21)22-14-8-11-18-19(12-14)26-30-25-18/h2-12H,1H3,(H,22,23)(H,24,27)
InChIKeyMQMKRQLTIWPEDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





XL147: Pan-Class I PI3K Inhibitor


XL147 (CAS 1033110-57-4; also known as Pilaralisib or SAR245408) is a synthetic small-molecule inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) family [1]. It acts as a reversible, ATP-competitive inhibitor that potently targets the p110α, p110δ, and p110γ catalytic isoforms, while demonstrating reduced potency against the p110β isoform [2]. XL147 has undergone extensive preclinical characterization and was advanced to Phase I/II clinical trials for solid tumors and lymphoma, providing a substantial body of peer-reviewed pharmacological data to inform its research use [3].

Why XL147 Differs from Other PI3K Inhibitors


Within the pan-class I PI3K inhibitor class, compounds exhibit profound differences in their isoform selectivity profiles, pharmacokinetic properties, and off-target kinase inhibition spectra that critically influence experimental outcomes. XL147 possesses a distinct selectivity fingerprint—potent inhibition of p110α, p110δ, and p110γ with relative sparing of p110β—that differs markedly from other pan-PI3K inhibitors such as pictilisib (GDC-0941), buparlisib (BKM120), or the dual PI3K/mTOR inhibitor dactolisib (BEZ235) [1]. Furthermore, XL147 demonstrates minimal activity against a broad panel of over 130 protein kinases outside the PI3K family, a selectivity profile that is not universally shared among its class counterparts and directly impacts pathway-specific interpretation of experimental data [2].

XL147 Differentiation Evidence


Isoform Selectivity: p110β Sparing

XL147 exhibits a distinct isoform selectivity profile characterized by potent inhibition of p110α, p110δ, and p110γ (IC50 values of 39 nM, 36 nM, and 23 nM, respectively), but significantly reduced potency against p110β (IC50 = 383 nM) [1]. In contrast, the comparator pan-PI3K inhibitor buparlisib (BKM120) inhibits all four class I isoforms with IC50 values of 52 nM (p110α), 166 nM (p110β), 116 nM (p110δ), and 262 nM (p110γ), resulting in a less than 4-fold difference between its most and least potent isoform targets [2].

PI3K signaling kinase inhibitor selectivity oncology

Selectivity Over Class III PI3K and mTOR

XL147 demonstrates >180-fold selectivity for class I PI3K isoforms over the class III PI3K Vps34 (IC50 = 6.97 μM) and >120-fold selectivity over DNA-PK (IC50 = 4.75 μM), with negligible activity against mTOR (IC50 > 15 μM) [1]. In comparison, the dual PI3K/mTOR inhibitor BEZ235 potently inhibits both PI3K isoforms and mTOR (IC50 values in the low nanomolar range for both targets), resulting in a fundamentally different biological effect profile that includes direct mTORC1/mTORC2 inhibition [2].

kinase selectivity profiling off-target activity PI3K pathway

Kinome-Wide Selectivity

Broad kinase selectivity profiling of XL147 against a panel of over 130 human protein kinases revealed that XL147 is highly selective for class I PI3Ks, with no significant inhibitory activity against other kinases tested [1]. This level of comprehensive selectivity characterization distinguishes XL147 from earlier-generation PI3K inhibitors such as LY294002, which exhibits notable off-target activity against CK2 and DNA-PK at concentrations routinely used in cell-based assays [2].

kinase profiling selectivity chemical probe validation

Extended Half-Life PK Profile

In Phase I clinical evaluation, XL147 demonstrated a mean terminal elimination half-life of 70 to 88 hours and achieved 5- to 13-fold accumulation after daily oral dosing, with steady-state concentrations reached between days 15 and 21 [1]. In comparison, pictilisib (GDC-0941) exhibited a substantially shorter mean terminal half-life of approximately 24-30 hours in Phase I studies, necessitating consideration of different dosing schedules for sustained target coverage in preclinical in vivo experiments [2].

pharmacokinetics drug development in vivo pharmacology

PTEN-Deficient Xenograft Efficacy

Oral administration of XL147 produced significant tumor growth inhibition in PTEN-deficient PC-3 prostate adenocarcinoma xenografts, with tumor growth inhibition (TGI) of 68% observed at 100 mg/kg daily dosing [1]. In the MDA-MB-468 breast adenocarcinoma model, XL147 monotherapy resulted in TGI of 57% [1]. In contrast, the p110α-selective inhibitor alpelisib (BYL719) demonstrates minimal single-agent activity in PTEN-deficient models, requiring PIK3CA mutation or amplification for robust efficacy due to its isoform-restricted mechanism [2].

xenograft efficacy PTEN deficiency preclinical oncology

Chemopotentiation: Enhanced Apoptosis

Combination of XL147 with paclitaxel or carboplatin in xenograft models resulted in enhanced anti-tumor efficacy associated with a substantial increase in apoptosis compared to either agent alone [1]. Quantitative analysis revealed that XL147 (100 mg/kg) combined with paclitaxel (20 mg/kg) increased tumor cell apoptosis by approximately 3.5-fold relative to paclitaxel monotherapy, as measured by TUNEL staining in PC-3 xenograft tissue sections [1].

combination therapy chemotherapy potentiation apoptosis

XL147 Research Applications


Dissecting p110β-Dependent Signaling

XL147's unique selectivity profile—potent inhibition of p110α, p110δ, and p110γ with relative sparing of p110β (IC50 = 383 nM vs. 23-39 nM for other isoforms) [1]—enables researchers to selectively interrogate p110β-dependent signaling in cellular models. This application is particularly valuable for studying thrombus formation and platelet function, where p110β plays a non-redundant role, or for distinguishing isoform-specific contributions to insulin signaling and glucose homeostasis.

PTEN-Deficient Tumor Models

In PTEN-null or PTEN-deficient tumor models, where p110β activity is essential for tumor maintenance and p110α-selective inhibitors demonstrate limited single-agent efficacy, XL147 provides robust tumor growth inhibition (68% TGI in PC-3 xenografts at 100 mg/kg) [1]. This makes XL147 the appropriate tool compound for studies investigating PI3K pathway addiction in PTEN-deficient contexts, including prostate cancer, glioblastoma, and endometrial cancer models.

Chemotherapy Sensitization Studies

For researchers investigating PI3K inhibition as a strategy to enhance chemotherapeutic efficacy, XL147 provides a well-characterized compound with documented chemopotentiation activity. Preclinical studies demonstrate that XL147 combination with paclitaxel or carboplatin increases tumor cell apoptosis by approximately 3.5-fold relative to chemotherapy alone in PC-3 xenograft models [1]. This established combination effect provides a validated experimental framework for studies exploring PI3K pathway inhibition in the context of chemotherapy resistance.

mTOR-Sparing PI3K Inhibition Studies

XL147's minimal activity against mTOR (IC50 > 15 μM) and other off-target kinases (selective against >130 human protein kinases) [1] makes it an ideal tool compound for studies requiring clean dissection of PI3K-specific signaling. Unlike dual PI3K/mTOR inhibitors such as BEZ235, which directly inhibit both PI3K isoforms and mTORC1/mTORC2, XL147 allows researchers to attribute observed cellular and in vivo effects exclusively to class I PI3K inhibition without confounding mTOR pathway modulation [2].

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